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Abstract
Thz531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases play a crucial role in the

regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA

Polymerase II (Pol II).[4][5][6] Inhibition of CDK12/13 with Thz531 leads to a reduction in Pol II

Serine 2 phosphorylation (pSer2), suppression of gene expression, particularly of DNA damage

response (DDR) and super-enhancer-associated genes, and subsequent induction of

apoptosis in cancer cells.[3][4][7] These application notes provide detailed protocols for key in

vitro assays to characterize the activity of Thz531.
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Target IC50 (nM) Assay Type

CDK12 158 Radiometric Kinase Assay

CDK13 69 Radiometric Kinase Assay

CDK7 8,500 Radiometric Kinase Assay

CDK9 10,500 Radiometric Kinase Assay

Data compiled from multiple

sources.[1][2][3][5]

Table 2: Cellular Activity of Thz531 in Jurkat Cells

Parameter IC50 (nM) Assay Type

Cell Proliferation (72h) 50 Cell Viability Assay

Data from multiple sources.[1]

[2][5]

Signaling Pathway
Thz531 covalently binds to a cysteine residue outside the active site of CDK12 and CDK13,

leading to their inhibition. This prevents the phosphorylation of Serine 2 on the C-terminal

domain of RNA Polymerase II, a critical step for transcriptional elongation. The disruption of this

process particularly affects the expression of long genes, including those involved in the DNA

damage response (DDR) pathway, such as BRCA1.[4][7][8] This selective transcriptional

suppression ultimately leads to apoptosis in susceptible cancer cells.[4][7]
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Mechanism of action of Thz531.

Experimental Protocols
Radiometric Kinase Assay for CDK12/13 Inhibition
This protocol is adapted from methodologies used to assess the inhibitory activity of Thz531 on

CDK12 and CDK13.[8]

Workflow:

Radiometric kinase assay workflow.

Materials:

Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes

Thz531 (serial dilutions in DMSO)
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Substrate: His-c-Myc (aa 17-167) or GST-CTD (human RNA Pol II C-terminal domain)

[γ-32P]ATP

Kinase Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.1% v/v NP-40, 1

mM DTT, 20 µM β-glycerophosphate, EDTA-free complete protease inhibitor cocktail)

50 mM EDTA

Phosphocellulose paper or filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of Thz531 in DMSO. The final DMSO concentration in the assay

should not exceed 1%.

In a microplate, pre-incubate the CDK12/CycK or CDK13/CycK complexes (e.g., 0.2 µM)

with varying concentrations of Thz531 for 5 minutes at 30°C.

Initiate the kinase reaction by adding the substrate and [γ-32P]ATP (e.g., 0.2 mM containing

0.45 mCi/mL [32P]).

Incubate the reaction for 15 minutes at 30°C.

Stop the reaction by adding EDTA to a final concentration of 50 mM.

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

Wash the paper/plate extensively with phosphoric acid to remove unincorporated

[γ-32P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each Thz531 concentration relative to the DMSO

control and determine the IC50 value using non-linear regression analysis.
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Cell Viability Assay (AlamarBlue Method)
This protocol describes the determination of Thz531's effect on the proliferation of a cancer cell

line, such as Jurkat cells.

Workflow:

Cell viability assay workflow.

Materials:

Jurkat cells (or other suspension/adherent cell line)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Thz531 (serial dilutions in DMSO)

96-well microplates (clear bottom for adherent, opaque for suspension)

AlamarBlue™ Cell Viability Reagent

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

Harvest cells in the logarithmic growth phase.

Seed cells at an appropriate density (e.g., 20,000 cells/well for Jurkat) in a 96-well plate in a

final volume of 90 µL of culture medium.

Prepare serial dilutions of Thz531 in culture medium from a concentrated stock in DMSO.

Add 10 µL of the diluted Thz531 or DMSO (vehicle control) to the respective wells. The final

DMSO concentration should be ≤ 0.1%.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add 10 µL of AlamarBlue™ reagent to each well.
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Incubate for 1-4 hours, protected from light.

Measure the fluorescence at an excitation wavelength of 560 nm and an emission

wavelength of 590 nm.

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated

control cells and determine the IC50 value using a non-linear regression curve fit.

Western Blot for RNA Polymerase II Phosphorylation
This protocol is for assessing the effect of Thz531 on the phosphorylation of the RNA

Polymerase II C-terminal domain at Serine 2.

Workflow:

Western blot workflow.

Materials:

Cancer cell line (e.g., Jurkat)

Thz531

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:
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Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

Anti-RNA Polymerase II (total)

Anti-β-actin or other loading control

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Plate cells and allow them to adhere (if applicable) or grow to a suitable density.

Treat cells with increasing concentrations of Thz531 (e.g., 50 nM, 200 nM, 500 nM) and a

DMSO control for a specified time (e.g., 6 hours).

Harvest and wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice for 30 minutes.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatants using a BCA assay.

Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli

buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against pSer2-Pol II overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.
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Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Strip the membrane (if necessary) and re-probe for total Pol II and a loading control.

Analyze the band intensities to determine the relative levels of pSer2-Pol II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

